N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a thiazepane-based carboxamide derivative featuring a 4-bromo-2-fluorophenyl substituent. The compound’s structure includes a seven-membered 1,4-thiazepane ring with a ketone group at position 5 and a carboxamide linkage at position 3.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2S/c13-7-1-2-9(8(14)5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPDFKFXLOSVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Phenyl Group: The bromo and fluoro-substituted phenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methodological Considerations
Structural characterization of these compounds likely employs crystallographic tools such as SHELXL () and visualization software like ORTEP-3 (). For example, SHELXL’s refinement capabilities are critical for resolving the conformation of the thiazepane ring and halogen positions .
Biological Activity
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound characterized by its unique thiazepane ring structure, which includes both sulfur and nitrogen. The presence of a bromo and fluorine substituent on the phenyl group enhances its chemical stability and reactivity, making it a candidate for various biological applications.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of the thiazepane ring through cyclization reactions. Reaction conditions often include specific solvents and catalysts to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate several cellular pathways, potentially influencing processes such as apoptosis and cell cycle regulation.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . For instance, studies have shown that thiazepane derivatives can induce apoptosis in cancer cells. The mechanisms involved may include:
- Inhibition of cell proliferation : By interfering with critical signaling pathways.
- Induction of apoptosis : Through activation of caspases or modulation of Bcl-2 family proteins.
Antimicrobial Activity
Thiazepane derivatives are also noted for their antimicrobial activity . The presence of halogen substituents enhances their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
-
Antimicrobial Efficacy :
- Another study investigated the antimicrobial properties against various pathogens, revealing effective inhibition at low concentrations (e.g., MIC values ranging from 5 to 20 µg/mL).
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Modulates activity of key enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process:
Cyclization : Formation of the 1,4-thiazepane ring via cyclocondensation of precursors like thiosemicarbazides or thiazolidinones under reflux conditions (e.g., using ethanol or DMF as solvents).
Amidation : Coupling the 5-oxo-1,4-thiazepane intermediate with 4-bromo-2-fluorophenylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Critical Factors : Temperature control during cyclization (60–80°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the thiazepane ring, carboxamide linkage, and aryl substituents. Key signals include the carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 371.2) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide group .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the thiazepane core to enhance bioactivity?
- Methodological Answer :
- Systematic Substitution : Introduce substituents at the thiazepane C3 position or the aryl ring (e.g., replacing Br with Cl or varying fluorine positions) to assess effects on target binding.
- Biological Assays : Compare inhibitory activity (e.g., IC₅₀ values) against enzymes like kinases or proteases. For example, trifluoromethyl substitutions (as in related compounds) enhance metabolic stability .
- Data Table :
| Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|
| 4-Bromo-2-fluoro | 2.3 ± 0.5 | 2.1 |
| 4-Chloro-2-fluoro | 1.8 ± 0.3 | 1.9 |
| 2,4-Difluoro | 3.5 ± 0.7 | 1.5 |
Q. How can computational methods predict the binding affinity of this compound with target enzymes, and how do these correlate with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys48, Asp86) form hydrogen bonds with the carboxamide and thiazepane carbonyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding.
- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values. Discrepancies >10% may suggest unmodeled solvent effects .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Control for assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa). For antimicrobial studies, discrepancies in MIC values may arise from bacterial strain variability .
- Reproducibility : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity Verification : Use HPLC (≥98% purity) to rule out impurities as confounding factors .
Contradiction Analysis
- Example : reports antimicrobial activity (MIC = 4 μg/mL against S. aureus), while another study may show lower efficacy.
- Resolution : Differences in bacterial membrane permeability assays (e.g., broth microdilution vs. agar diffusion) or compound solubility (LogP = 2.1 limits aqueous bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
